molecular formula C17H23NO4 B268627 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid

2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid

Cat. No. B268627
M. Wt: 305.4 g/mol
InChI Key: ATZGIGYGIUMTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid, also known as PACCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PACCA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit potent analgesic and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid is not fully understood, but it is believed to involve inhibition of the cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects
2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. It has also been shown to have antitumor activity in vitro and in vivo. 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of chronic pain and inflammation. Another advantage is its potential antitumor activity, which makes it a potential candidate for cancer therapy. However, one limitation of 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for research purposes.

Future Directions

There are several future directions for research on 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid. One direction is the development of more efficient synthesis methods to increase the yield of 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid. Another direction is the investigation of the mechanism of action of 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid, which could lead to the development of more potent and selective COX inhibitors. Additionally, further studies are needed to determine the safety and efficacy of 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid in human clinical trials.

Synthesis Methods

The synthesis of 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid involves the reaction between 3-propoxyaniline and cyclohexanone, followed by the addition of chloroacetyl chloride. The resulting product is then treated with sodium hydroxide to yield 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid. The yield of the reaction is typically around 50%, and the product can be purified through recrystallization.

Scientific Research Applications

2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammation. 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid has also been shown to have antitumor activity, making it a potential candidate for cancer therapy.

properties

Product Name

2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

2-[(3-propoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C17H23NO4/c1-2-10-22-13-7-5-6-12(11-13)18-16(19)14-8-3-4-9-15(14)17(20)21/h5-7,11,14-15H,2-4,8-10H2,1H3,(H,18,19)(H,20,21)

InChI Key

ATZGIGYGIUMTOM-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)NC(=O)C2CCCCC2C(=O)O

Canonical SMILES

CCCOC1=CC=CC(=C1)NC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.